

Application Notes and Protocols for OX04528 in Models of Fibrosis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] Emerging evidence implicates GPR84 in the pathogenesis of fibrotic diseases, where it is believed to play a pro-inflammatory and profibrotic role.[1][3] **OX04528**, with its exceptional picomolar potency and G-protein signaling bias, serves as a valuable chemical tool to investigate the therapeutic potential of GPR84 modulation in various preclinical models of fibrosis.[1][3]

These application notes provide a comprehensive overview of the potential use of **OX04528** in established fibrosis models, along with detailed experimental protocols to guide researchers in their studies.

Mechanism of Action in Fibrosis

GPR84 is predominantly expressed on immune cells, such as macrophages and neutrophils, and its expression is upregulated in response to inflammatory stimuli.[4] Activation of GPR84 is linked to downstream signaling cascades that promote inflammation and fibrosis.[1][3] The G-protein biased nature of OX04528 suggests it preferentially activates G-protein-mediated signaling pathways over β -arrestin pathways.[1][3] In the context of fibrosis, GPR84 signaling is thought to contribute to:



- Immune Cell Recruitment and Activation: GPR84 activation can enhance the chemotaxis and activation of macrophages and neutrophils, key cellular players in the inflammatory phase of fibrosis.[4]
- Pro-inflammatory Cytokine Production: GPR84 signaling can amplify the production of proinflammatory cytokines, which in turn activate fibroblasts and promote their differentiation into myofibroblasts.
- Myofibroblast Activation and Extracellular Matrix (ECM) Deposition: The persistent
 inflammatory environment fostered by GPR84 activation can lead to the sustained activation
 of myofibroblasts, resulting in excessive deposition of ECM proteins and tissue scarring.

The following diagram illustrates the proposed signaling pathway of GPR84 in the context of fibrosis.

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